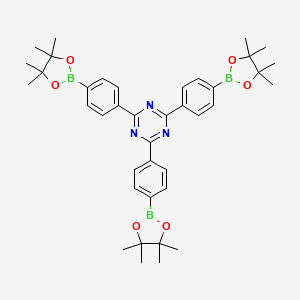

2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine

Description

2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine is a trifunctional boronate ester monomer with a central 1,3,5-triazine core substituted by three phenyl rings, each bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound is widely utilized in Pd(0)-catalyzed Suzuki–Miyaura polycondensation reactions to synthesize covalent triazine-based frameworks (CTFs) for photocatalytic hydrogen evolution . Its three boronate ester groups enable efficient crosslinking, resulting in high-yield polymerizations (exceeding 90% in 22 out of 38 cases) under standardized conditions . The triazine core contributes to electron-deficient characteristics, lowering the LUMO energy and enhancing charge transport in optoelectronic applications .

Properties

IUPAC Name |

2,4,6-tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H48B3N3O6/c1-34(2)35(3,4)47-40(46-34)28-19-13-25(14-20-28)31-43-32(26-15-21-29(22-16-26)41-48-36(5,6)37(7,8)49-41)45-33(44-31)27-17-23-30(24-18-27)42-50-38(9,10)39(11,12)51-42/h13-24H,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDOUYVNUGDLTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C)C6=CC=C(C=C6)B7OC(C(O7)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H48B3N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a Suzuki coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst[_{{{CITATION{{{2{2,4,6-Tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila](https://www.ossila.com/products/tbptrz). The reaction typically requires a base, such as potassium carbonate, and is conducted in a suitable solvent like toluene or water[{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing the reaction conditions to achieve high yields and purity[_{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila. This includes the use of high-purity reagents, precise control of reaction temperatures, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes Suzuki coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds[_{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila. It can also participate in other cross-coupling reactions, such as Stille and Negishi couplings.

Common Reagents and Conditions:

Suzuki Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or water)[_{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila.

Stille Coupling: Tin reagents, palladium catalyst, solvent (e.g., DMF)[_{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila.

Negishi Coupling: Zinc reagents, palladium catalyst, solvent (e.g., THF)[_{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila.

Major Products Formed: The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Organic Synthesis

Borylation Reactions

Due to the presence of boron in its structure, this compound is particularly useful in borylation reactions. It can serve as a borylating agent for the introduction of boron into organic molecules. This is significant in the synthesis of arylboronic acids and esters which are crucial intermediates in organic synthesis and pharmaceuticals.

Case Study: Borylation of Aryl Halides

In a study published in Organic Letters, the compound was used to couple with aryl iodides under copper catalysis to form aryl boronates effectively. This reaction demonstrates its utility in forming complex organic molecules that are essential for drug development and material science .

Material Science

Polymer Chemistry

The compound's ability to form stable complexes with metal catalysts makes it an excellent candidate for developing new polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Conductive Polymers

Research has shown that integrating 2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine into conductive polymer systems can significantly improve their electrical conductivity. This application is particularly relevant for developing advanced materials for electronics and sensors .

Photovoltaic Applications

The compound has potential applications in organic photovoltaics (OPVs). Its triazine structure can facilitate charge transport within photovoltaic devices.

Case Study: OPV Efficiency Enhancement

In experimental setups where this compound was incorporated into OPV cells, an increase in energy conversion efficiency was observed. The boron-containing groups contribute to better electron mobility and stability under operational conditions .

Catalysis

The unique structural features of 2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine make it suitable for use as a ligand in catalytic processes.

Case Study: Transition Metal Catalysis

In studies involving palladium-catalyzed reactions for C–C bond formation, this compound has been utilized as a ligand to enhance reaction rates and selectivity. The presence of boron enhances the ligand's ability to stabilize transition states during catalysis .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to act as a bridging ligand in the formation of COFs and CMPs[_{{{CITATION{{{2{2,4,6-Tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila](https://www.ossila.com/products/tbptrz). The boronic acid pinacol ester groups facilitate the formation of stable covalent bonds with other organic molecules, leading to the construction of complex and highly ordered structures[{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila. The molecular targets and pathways involved include the formation of conjugated systems and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Boronate Ester vs. Boronic Acid Derivatives

- ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid (CAS 910231-21-9):

This triboronic acid analog lacks the stabilizing pinacol ester groups, making it more reactive but prone to hydrolysis. It requires stringent anhydrous conditions, limiting its practicality compared to the boronate ester variant . - 2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine (CAS 1219956-23-6): A mono-boronate derivative, this compound is used in linear polymerizations or as a terminal monomer. Its single boronate group restricts crosslinking, yielding less porous structures compared to the tri-substituted compound .

Non-Boronate Triazine Derivatives

- 2,4,6-Tris(5-(3,4,5-tri(3,7-dimethyloctyloxy)phenyl)-1,3,4-oxadiazol-2-yl)-1,3,5-triazine (N13) :

Substituted with oxadiazole arms, this derivative exhibits enhanced thermal stability (decomposition temperature >300°C) and fluorescence properties, making it suitable for organic light-emitting diodes (OLEDs). However, its synthesis yield (72%) is lower than that of boronate-based triazines . - 2,4,6-Tris(4-(1H-imidazol-1-yl)phenyl)-1,3,5-triazine (CAS 1009564-95-7): Imidazole substituents introduce basicity and coordination sites, enabling metal-organic framework (MOF) formation.

Photocatalytic Hydrogen Evolution

- Tri-boronate triazine : Forms CTFs with high surface area (>500 m²/g) and visible-light absorption (λ ~450 nm), achieving hydrogen evolution rates of 2.1 mmol·g⁻¹·h⁻¹ .

- Tetrakis(4-boronate)methane (CAS 875772-13-7): Produces hyper-crosslinked polymers with higher porosity (surface area >1000 m²/g) but lower photocatalytic activity due to reduced charge separation efficiency .

Optoelectronic Performance

- Carbazole-substituted triazines (TR1–TR3) : Exhibit solvatochromic shifts (Δλ ~50 nm) and high molar extinction coefficients (ε >10⁴ L·mol⁻¹·cm⁻¹), ideal for luminescent sensors .

- Mono-boronate triazine (CAS 1219956-23-6): Used in dye-sensitized solar cells (DSSCs), achieving power conversion efficiencies (PCE) of 8.3% due to strong electron-withdrawing triazine and boronate groups .

Stability and Handling

Biological Activity

2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine (TBPTRz) is a boron-containing compound that has garnered attention for its potential applications in various fields including materials science and medicinal chemistry. This compound is primarily known for its role as a ligand in the construction of covalent organic frameworks (COFs) and its applications in hydrogen evolution reactions and supercapacitors . Recent studies have begun to explore its biological activities, particularly its interactions with various biological targets.

- Chemical Formula : C₃₉H₉₈B₃N₃O₆

- Molecular Weight : 687.25 g/mol

- CAS Number : 1447947-87-6

- Appearance : White powder to fibers/crystals

- Purity : >97%

Recent research has indicated that TBPTRz exhibits significant binding affinity towards specific proteins involved in various biological processes. A study evaluating the binding specificity of synthesized compounds similar to TBPTRz demonstrated that certain derivatives showed over 100% binding inhibition of the ADORA2A receptor and more than 80% inhibition of PDE4D . This suggests that TBPTRz and its derivatives may act as potent inhibitors for these targets.

In Vitro Studies

In vitro assays have been conducted to assess the bioactivity of TBPTRz. The findings indicate that compounds derived from TBPTRz exhibit selective inhibition against a range of human proteins. For instance:

| Compound | Target Protein | Inhibition (%) |

|---|---|---|

| 6 | ADORA2A | >100 |

| 6 | PDE4D | >80 |

| 9 | ADORA2A | >90 |

| 9 | PDE4D | Not specified |

These results highlight the potential of TBPTRz as a lead compound in drug discovery targeting specific pathways associated with these proteins .

Case Study 1: Hydrogen Evolution Reaction

One application of TBPTRz is in the development of conjugated microporous polymers (CMPs) for hydrogen evolution reactions. CMPs synthesized from TBPTRz demonstrated impressive hydrogen evolution rates of up to 10.3 mmol g⁻¹ under specific conditions . This underscores the compound's utility not only in materials science but also in energy-related applications.

Case Study 2: Supercapacitor Performance

Another notable study evaluated the performance of a porous aromatic framework material (PAF) derived from TBPTRz. The material exhibited a maximum specific capacitance of 269 F g⁻¹ at a current density of 0.5 A g⁻¹ when tested in an alkaline environment (6 M KOH). This finding suggests that TBPTRz-based materials could play a significant role in energy storage technologies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions . A tribrominated triazine core is reacted with aryl boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid) under palladium catalysis. Key conditions include:

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–2 mol%).

- Base: K₂CO₃ or Na₂CO₃ in a degassed solvent system (toluene/ethanol/water, 3:1:1).

- Temperature: 80–100°C for 12–24 hours .

- Characterization : Confirm completion via TLC or HPLC, followed by purification via silica gel chromatography.

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹¹B) to confirm structure:

- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 1.3–1.4 ppm) on the dioxaborolane rings.

- ¹¹B NMR : Signal at ~30 ppm confirms boronate ester formation .

- X-ray diffraction for crystallographic validation (if crystals are obtainable).

Q. What are the primary research applications of this compound?

- Answer : It serves as a key precursor in:

- Organic photovoltaics : Triazine-based photosensitizers for dye-sensitized solar cells (DSSCs) via Suzuki coupling .

- OLEDs : As a boron-containing electron-transport layer to enhance device efficiency .

Advanced Research Questions

Q. How can researchers address discrepancies in reported photophysical properties (e.g., absorption/emission maxima) of derivatives?

- Methodological Answer : Analyze variables affecting optoelectronic properties:

- Substituent effects : Electron-withdrawing/donating groups on the triazine or aryl rings alter π-conjugation.

- Measurement conditions : Solvent polarity (e.g., THF vs. DCM) and concentration-dependent aggregation .

- Computational modeling : Compare experimental data with DFT-calculated HOMO-LUMO gaps .

Q. What strategies optimize Suzuki cross-coupling yields when using this compound?

- Answer :

- Catalyst optimization : Use Pd(dtbpf)Cl₂ for sterically hindered substrates.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours at 120°C vs. 24 hours conventionally).

- Precise stoichiometry : Maintain a 3:1 molar ratio of boronate ester to triazine core to avoid side reactions .

Q. How should researchers handle stability issues during storage and handling?

- Answer :

- Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of boronate esters.

- Handling : Use anhydrous solvents (e.g., THF, toluene) and gloveboxes for air-sensitive reactions .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Answer :

- DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazine core.

- Molecular docking : Simulate interactions with palladium catalysts to design sterically accessible coupling sites .

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.